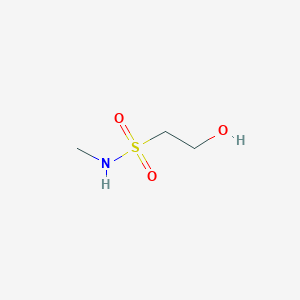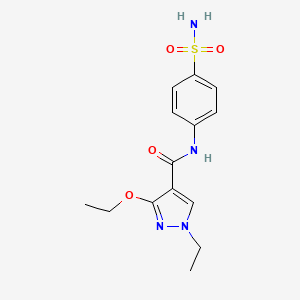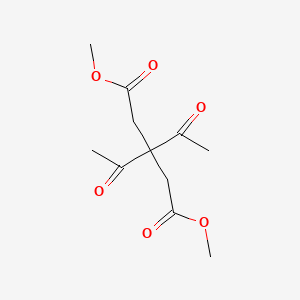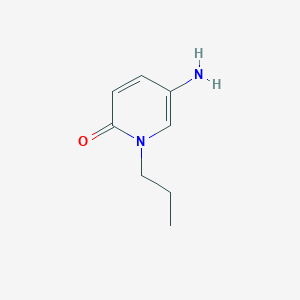![molecular formula C10H12F2N2O B2395924 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea CAS No. 1603398-92-0](/img/structure/B2395924.png)
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism Of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition results in the disruption of the cell cycle and ultimately leads to cell death.
Biochemical And Physiological Effects
Studies have shown that 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea exhibits cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea in laboratory experiments include its potential cytotoxic effects on cancer cells and its anti-inflammatory properties. However, limitations include the need for further studies to determine its efficacy and potential side effects.
Future Directions
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea has potential future directions in scientific research, particularly in the development of new chemotherapy drugs and anti-inflammatory agents. Future studies should focus on determining the efficacy and potential side effects of this compound in vivo, as well as exploring its potential use in combination with other drugs for improved efficacy. Additionally, further studies should also explore the potential of this compound in the treatment of other diseases and conditions.
Synthesis Methods
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea can be synthesized through a specific method involving the reaction of 2,4-difluorobenzylamine with ethyl isocyanate. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
Scientific Research Applications
This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea exhibits cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-2-13-10(15)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZMJQUFMCJQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395844.png)


![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2395848.png)


![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/no-structure.png)


![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)
![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)
